molecular formula C18H13N5O2 B215610 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215610
M. Wt: 331.3 g/mol
InChI Key: OSGFSKURQVVUQW-UHFFFAOYSA-N
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Description

6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for a range of research applications. In

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This may help to prevent the growth and spread of cancer cells, protect neurons from damage, and prevent damage to the heart.
Biochemical and Physiological Effects:
6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective properties: 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may help to protect neurons from damage.
3. Cardioprotective properties: This compound may help to prevent damage to the heart that can occur as a result of cardiovascular disease.

Advantages and Limitations for Lab Experiments

6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. This compound has been well-studied and has a well-documented synthesis method.
2. It has significant biochemical and physiological effects, making it a promising candidate for a range of research applications.
3. It has been shown to have anti-cancer, neuroprotective, and cardioprotective properties.
Limitations:
1. The mechanism of action of this compound is not fully understood.
2. The compound may have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
3. More research is needed to fully understand the potential applications of this compound.

Future Directions

There are several future directions for research on 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications.
2. Studies on the effectiveness of this compound in combination with other drugs for the treatment of cancer, neurological disorders, and cardiovascular disease.
3. Studies on the potential applications of this compound in other areas of research, such as inflammation and immune disorders.
4. Development of new synthesis methods for this compound to improve its solubility and stability.

Synthesis Methods

The synthesis of 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multistep process that has been well-documented in the scientific literature. The first step involves the reaction of 3-hydroxybenzaldehyde with malononitrile to form a pyran ring. The pyran ring is then reacted with 4-pyridylhydrazine to form a pyrazole ring. The resulting compound is then reacted with an amino group to form the final product.

Scientific Research Applications

6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied extensively for its potential applications in scientific research. This compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for a range of research applications. Some of the areas where this compound has been studied include:
1. Cancer Research: 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: This compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may help to prevent the degeneration of neurons.
3. Cardiovascular Disease: 6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have cardioprotective properties. It may help to prevent the damage to the heart that can occur as a result of cardiovascular disease.

properties

Product Name

6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

6-amino-4-(3-hydroxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H13N5O2/c19-9-13-14(11-2-1-3-12(24)8-11)15-16(10-4-6-21-7-5-10)22-23-18(15)25-17(13)20/h1-8,14,24H,20H2,(H,22,23)

InChI Key

OSGFSKURQVVUQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)O)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N

Origin of Product

United States

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